1-Methyl-1-phenethylhydrazine
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Overview
Description
1-Methyl-1-phenethylhydrazine is an organic compound with the molecular formula C9H14N2. It is also known by its IUPAC name, 1-methyl-2-phenylethylhydrazine.
Preparation Methods
The synthesis of 1-Methyl-1-phenethylhydrazine typically involves the reaction of phenylethylamine with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-1-phenethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azine derivatives.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1-phenethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders .
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenethylhydrazine involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a mechanism-based inhibitor of MAO, forming a covalent adduct with the enzyme and thereby inhibiting its activity. This inhibition affects the metabolism of neurotransmitters, which can have various physiological effects .
Comparison with Similar Compounds
1-Methyl-1-phenethylhydrazine can be compared with other hydrazine derivatives, such as:
Pheniprazine: Another MAO inhibitor with similar chemical structure and mechanism of action.
Iproniazid: A well-known MAO inhibitor used as an antidepressant.
Hydrazine: The parent compound of many hydrazine derivatives, known for its reactivity and use in various chemical processes
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methyl-1-(2-phenylethyl)hydrazine |
InChI |
InChI=1S/C9H14N2/c1-11(10)8-7-9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 |
InChI Key |
NYLHEAVZPYYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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